2-{4-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperazin-1-yl}-1,3-benzothiazole
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Overview
Description
2-{4-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperazin-1-yl}-1,3-benzothiazole is a heterocyclic compound that contains a benzothiazole ring, a piperazine ring, and a triazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
The synthesis of 2-{4-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperazin-1-yl}-1,3-benzothiazole typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazole ring:
Formation of the piperazine ring: This can be synthesized by reacting ethylenediamine with dihaloalkanes under basic conditions.
Formation of the benzothiazole ring: This can be synthesized by cyclizing 2-aminothiophenol with carboxylic acids or their derivatives.
Chemical Reactions Analysis
2-{4-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperazin-1-yl}-1,3-benzothiazole can undergo various chemical reactions, including:
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
2-{4-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperazin-1-yl}-1,3-benzothiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{4-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperazin-1-yl}-1,3-benzothiazole involves its interaction with various molecular targets. For example, in its anticancer activity, the compound may bind to and inhibit enzymes involved in cell proliferation, such as aromatase . The triazole ring can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 2-{4-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperazin-1-yl}-1,3-benzothiazole include other triazole-containing heterocycles, such as:
1,2,4-Triazole derivatives: These compounds also exhibit a range of biological activities, including anticancer and antimicrobial properties.
Benzothiazole derivatives: These compounds are known for their antimicrobial and anti-inflammatory activities.
Piperazine derivatives: These compounds are widely used in medicinal chemistry for their central nervous system activities.
The uniqueness of this compound lies in its combination of three different heterocyclic rings, which may confer a unique spectrum of biological activities and pharmacokinetic properties .
Properties
Molecular Formula |
C15H18N6S |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
2-[4-[2-(triazol-1-yl)ethyl]piperazin-1-yl]-1,3-benzothiazole |
InChI |
InChI=1S/C15H18N6S/c1-2-4-14-13(3-1)17-15(22-14)20-10-7-19(8-11-20)9-12-21-6-5-16-18-21/h1-6H,7-12H2 |
InChI Key |
UPMZTRKHCSFUOX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCN2C=CN=N2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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